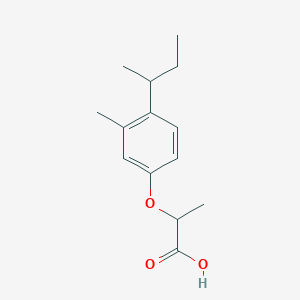
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid is an organic compound with the molecular formula C14H20O3 It is a derivative of propanoic acid and features a phenoxy group substituted with butan-2-yl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid typically involves the alkylation of a phenol derivative followed by esterification and subsequent hydrolysis. One common method includes the reaction of 4-butan-2-yl-3-methylphenol with an appropriate alkyl halide under basic conditions to form the corresponding ether. This intermediate is then subjected to esterification with propanoic acid derivatives, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: LiAlH4, NaBH4
Substitution: NBS, halogenating agents
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group allows for binding to active sites, while the butan-2-yl and methyl groups provide steric hindrance and influence the compound’s reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylphenyl)propanoic acid
- 2-(4-sec-Butylphenyl)propanoic acid
- 2-(4-Methoxyphenyl)propanoic acid
Uniqueness
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
93570-95-7 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(4-butan-2-yl-3-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C14H20O3/c1-5-9(2)13-7-6-12(8-10(13)3)17-11(4)14(15)16/h6-9,11H,5H2,1-4H3,(H,15,16) |
Clave InChI |
DCIIVVHKTKERNJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C=C(C=C1)OC(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















